molecular formula C28H26O3 B4935450 2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione

2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione

Cat. No. B4935450
M. Wt: 410.5 g/mol
InChI Key: VQQGQJKNQAYOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the family of indene-1,3-diones, which have been found to possess a variety of biological activities.

Mechanism of Action

The mechanism of action of 2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has various biochemical and physiological effects. For example, it has been found to induce cell death in cancer cells, reduce inflammation in animal models, and protect against neuronal damage in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione in lab experiments is its relatively low toxicity. However, one limitation is that the compound is not very water-soluble, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione. Some of these include:
1. Further investigation of the compound's mechanism of action to better understand its therapeutic potential.
2. Exploration of the compound's potential as a treatment for specific types of cancer.
3. Investigation of the compound's effects on the immune system.
4. Development of more efficient synthesis methods for the compound to increase its availability for research purposes.
In conclusion, 2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is a synthetic compound that has potential therapeutic applications in various fields of medicine. Its mechanism of action is not fully understood, but it has been found to possess various biochemical and physiological effects. Future research directions include further investigation of its mechanism of action, exploration of its potential as a cancer treatment, investigation of its effects on the immune system, and development of more efficient synthesis methods.

Synthesis Methods

The synthesis of 2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione involves the reaction of 2-(4-butylbenzylidene)malononitrile with 2-phenylacetoacetic acid in the presence of a catalyst. This reaction leads to the formation of the desired compound with a yield of approximately 70%.

Scientific Research Applications

2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been studied for its potential therapeutic applications in various fields of medicine. Some of the areas of research include cancer treatment, neuroprotection, and anti-inflammatory effects.

properties

IUPAC Name

2-[(4-butylphenyl)methyl]-2-phenacylindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O3/c1-2-3-9-20-14-16-21(17-15-20)18-28(19-25(29)22-10-5-4-6-11-22)26(30)23-12-7-8-13-24(23)27(28)31/h4-8,10-17H,2-3,9,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQGQJKNQAYOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3C2=O)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Butylphenyl)methyl]-2-phenacylindene-1,3-dione

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